1-(Difluoromethoxy)-7-(difluoromethyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethoxy)-7-(difluoromethyl)naphthalene is an organic compound that belongs to the class of difluoromethylated naphthalenes. This compound is characterized by the presence of two difluoromethyl groups attached to the naphthalene ring, which is a polycyclic aromatic hydrocarbon. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the radical difluoromethylation process, which utilizes difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of radical initiators like azobisisobutyronitrile (AIBN) under thermal or photochemical conditions . Another approach involves the use of transition metal catalysts, such as copper or palladium, to facilitate the difluoromethylation reaction .
Industrial Production Methods
Industrial production of 1-(difluoromethoxy)-7-(difluoromethyl)naphthalene may involve large-scale difluoromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product. The use of environmentally friendly difluoromethylating agents and catalysts is also a key consideration in industrial production to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Difluoromethoxy)-7-(difluoromethyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield partially or fully reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Partially or fully reduced naphthalene derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethoxy)-7-(difluoromethyl)naphthalene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the design of drugs with improved pharmacokinetic properties.
Wirkmechanismus
The mechanism of action of 1-(difluoromethoxy)-7-(difluoromethyl)naphthalene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets through various interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. The difluoromethyl groups can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Difluoromethoxy)-4-(difluoromethyl)naphthalene: Similar structure but with different substitution pattern on the naphthalene ring.
1-(Difluoromethoxy)naphthalene: Lacks the additional difluoromethyl group, resulting in different chemical and physical properties.
4-(Difluoromethyl)naphthalene: Contains only one difluoromethyl group, leading to distinct reactivity and applications.
Uniqueness
1-(Difluoromethoxy)-7-(difluoromethyl)naphthalene is unique due to the presence of both difluoromethoxy and difluoromethyl groups on the naphthalene ring. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various scientific and industrial applications. The dual fluorination also enhances its potential biological activity and pharmacokinetic properties, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C12H8F4O |
---|---|
Molekulargewicht |
244.18 g/mol |
IUPAC-Name |
1-(difluoromethoxy)-7-(difluoromethyl)naphthalene |
InChI |
InChI=1S/C12H8F4O/c13-11(14)8-5-4-7-2-1-3-10(9(7)6-8)17-12(15)16/h1-6,11-12H |
InChI-Schlüssel |
MQEXRPQECQAXED-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(C=C2)C(F)F)C(=C1)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.